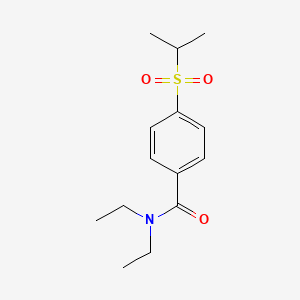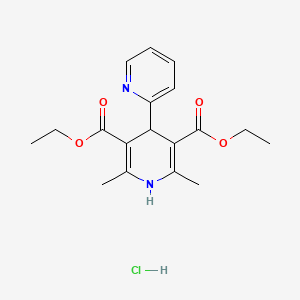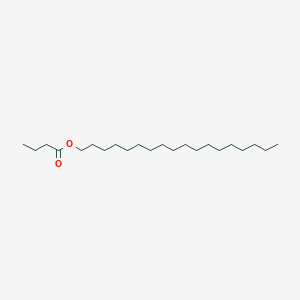![molecular formula C18H19NO3 B14718087 4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl butanoate CAS No. 22691-31-2](/img/structure/B14718087.png)
4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl butanoate is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Vorbereitungsmethoden
The synthesis of 4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl butanoate typically involves the condensation reaction between 4-methoxybenzaldehyde and 4-aminophenyl butanoate. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified through recrystallization.
Synthetic Route:
- Dissolve 4-methoxybenzaldehyde and 4-aminophenyl butanoate in an appropriate solvent, such as ethanol.
- Add a few drops of hydrochloric acid to the reaction mixture.
- Heat the mixture under reflux for several hours.
- Allow the reaction mixture to cool and then filter the precipitated product.
- Purify the product by recrystallization from ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl butanoate undergoes various chemical reactions, including:
Oxidation:
- The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction:
- Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amines.
Substitution:
- The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, hydrogen peroxide.
- Reducing agents: Sodium borohydride, lithium aluminum hydride.
- Solvents: Ethanol, methanol, dichloromethane.
Major Products:
- Oxidation products: Corresponding oxides.
- Reduction products: Amines.
- Substitution products: Halides, thiols.
Wissenschaftliche Forschungsanwendungen
4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl butanoate has several scientific research applications:
Chemistry:
- Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology:
- Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine:
- Explored for its potential use in drug development, particularly in the design of new therapeutic agents for treating various diseases.
Industry:
- Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, with specific properties for industrial applications.
Wirkmechanismus
The mechanism of action of 4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl butanoate involves its interaction with biological targets, such as enzymes and receptors. The compound can form coordination complexes with metal ions, which may enhance its biological activity. The presence of the Schiff base moiety allows it to interact with nucleophilic sites in biological molecules, leading to potential therapeutic effects.
Molecular Targets and Pathways:
- Enzymes: Inhibition of specific enzymes involved in metabolic pathways.
- Receptors: Binding to receptors that regulate cellular functions.
Vergleich Mit ähnlichen Verbindungen
- 4-{[(E)-(4-Methoxyphenyl)methylidene]amino}phenyl acetate
- 4-{[(E)-(4-Methoxyphenyl)methylidene]amino}phenyl propanoate
- 4-{[(E)-(4-Methoxyphenyl)methylidene]amino}phenyl hexanoate
Uniqueness:
- The presence of the butanoate group in 4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl butanoate provides unique properties, such as enhanced solubility and specific reactivity, compared to other similar compounds.
Eigenschaften
CAS-Nummer |
22691-31-2 |
|---|---|
Molekularformel |
C18H19NO3 |
Molekulargewicht |
297.3 g/mol |
IUPAC-Name |
[4-[(4-methoxyphenyl)methylideneamino]phenyl] butanoate |
InChI |
InChI=1S/C18H19NO3/c1-3-4-18(20)22-17-11-7-15(8-12-17)19-13-14-5-9-16(21-2)10-6-14/h5-13H,3-4H2,1-2H3 |
InChI-Schlüssel |
DZFIZOZNUOTDBY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)OC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Ethenylbicyclo[2.2.2]oct-2-ene](/img/structure/B14718013.png)





![5-Ethenylbicyclo[2.2.2]oct-2-ene](/img/structure/B14718047.png)


![2-Butenedioic acid, 2-[(2-nitrophenyl)amino]-, dimethyl ester](/img/structure/B14718069.png)



